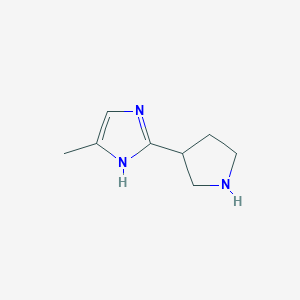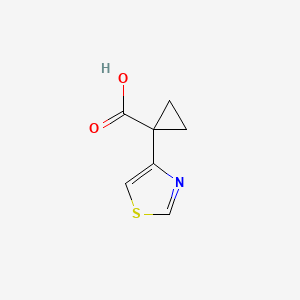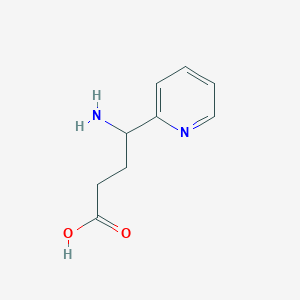
4-Amino-4-(pyridin-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-(pyridin-2-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxaldehyde and 4-aminobutanoic acid as the primary starting materials.
Condensation Reaction: The aldehyde group of pyridine-2-carboxaldehyde reacts with the amino group of 4-aminobutanoic acid in the presence of a reducing agent, such as sodium cyanoborohydride, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-4-(pyridin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Carboxylic acid derivatives such as acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Nitro Derivative: 4-Nitro-4-(pyridin-2-yl)butanoic acid.
Piperidine Derivative: 4-Amino-4-(pyridin-2-yl)piperidine.
Esters and Amides: Various esters and amides of this compound.
Aplicaciones Científicas De Investigación
4-Amino-4-(pyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-Amino-4-(pyridin-2-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate biological processes and lead to various physiological effects.
Comparación Con Compuestos Similares
4-Amino-4-(pyridin-2-yl)butanoic acid is structurally similar to other amino acids and pyridine derivatives. Some similar compounds include:
4-Amino-N-(2-pyridinyl)benzamide: This compound features a benzamide group instead of a butanoic acid group.
Sulfapyridine: A sulfonamide derivative with a pyridine ring.
Uniqueness: this compound is unique due to its combination of an amino group and a pyridine ring, which provides distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
4-amino-4-pyridin-2-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7(4-5-9(12)13)8-3-1-2-6-11-8/h1-3,6-7H,4-5,10H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBOXSXZYTVHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





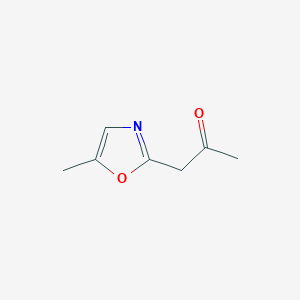
![Ethyl Spiro[2.2]pentane-1-carboxylate](/img/structure/B7901335.png)
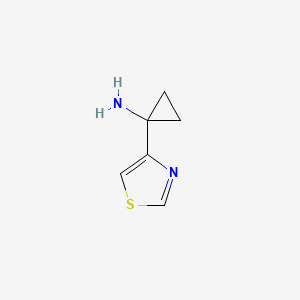

![1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine](/img/structure/B7901348.png)
